molecular formula C16H18N2O4 B13382034 4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid

4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B13382034
M. Wt: 302.32 g/mol
InChI Key: JKMBFBPDQHOZTG-UHFFFAOYSA-N
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Description

4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group, an amino group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-methoxynaphthalene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The amino-substituted naphthalene is then reacted with a suitable carboxylic acid derivative, such as 5-oxopentanoic acid, under amidation conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

4-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-16(21)13(17)6-7-15(19)20/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,21)(H,19,20)

InChI Key

JKMBFBPDQHOZTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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